molecular formula C23H29FN2O4 B214064 1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Cat. No. B214064
M. Wt: 416.5 g/mol
InChI Key: AYLLDYZRCRKFSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used in scientific research to study its mechanism of action and its effects on biochemical and physiological processes. TFMPP has gained attention in the scientific community due to its potential therapeutic applications and its ability to modulate certain neurotransmitters in the brain.

Mechanism of Action

TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are both involved in the regulation of mood, anxiety, and cognition. TFMPP also has affinity for the 5-HT2C receptor, which is involved in the regulation of appetite and metabolism. The binding of TFMPP to these receptors can lead to the activation of intracellular signaling pathways, which can modulate neurotransmitter release and affect neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that TFMPP can have a range of biochemical and physiological effects. TFMPP has been shown to increase serotonin and dopamine release in the brain, which can lead to changes in mood and behavior. TFMPP has also been shown to affect the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in the regulation of emotion and cognition.

Advantages and Limitations for Lab Experiments

TFMPP has several advantages for use in lab experiments. It is a selective serotonin receptor agonist, which means it can be used to study the effects of serotonin receptor activation on neuronal activity. TFMPP is also relatively easy to synthesize and has a high purity, which makes it suitable for use in biochemical and pharmacological assays. However, TFMPP also has some limitations. It has a relatively short half-life, which means it may not be suitable for long-term studies. TFMPP also has some potential side effects, such as nausea and vomiting, which can affect experimental outcomes.

Future Directions

There are several future directions for research on TFMPP. One area of interest is the development of new drugs that target the serotonin receptor system. TFMPP has shown promise as a potential therapeutic agent for the treatment of mood disorders, such as depression and anxiety. Further research is needed to determine the efficacy and safety of TFMPP and related compounds for use in clinical settings. Another area of interest is the study of the interactions between TFMPP and other neurotransmitter systems, such as the glutamate and GABA systems. Understanding these interactions could provide insights into the complex mechanisms underlying mood and behavior.

Synthesis Methods

The synthesis of TFMPP involves a series of chemical reactions that start with the condensation of 3,4,5-triethoxybenzaldehyde with 1-(2-fluorophenyl)piperazine. The resulting product is then subjected to further reactions to yield TFMPP. The synthesis of TFMPP is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

TFMPP has been extensively studied in scientific research to understand its mechanism of action and its effects on the brain and body. Studies have shown that TFMPP acts as a selective serotonin receptor agonist, which means it binds to and activates certain serotonin receptors in the brain. This activation can modulate the release of other neurotransmitters, such as dopamine and norepinephrine, which can affect mood, cognition, and behavior.

properties

Product Name

1-(2-Fluorophenyl)-4-(3,4,5-triethoxybenzoyl)piperazine

Molecular Formula

C23H29FN2O4

Molecular Weight

416.5 g/mol

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-triethoxyphenyl)methanone

InChI

InChI=1S/C23H29FN2O4/c1-4-28-20-15-17(16-21(29-5-2)22(20)30-6-3)23(27)26-13-11-25(12-14-26)19-10-8-7-9-18(19)24/h7-10,15-16H,4-6,11-14H2,1-3H3

InChI Key

AYLLDYZRCRKFSW-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCN(CC2)C3=CC=CC=C3F

Origin of Product

United States

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